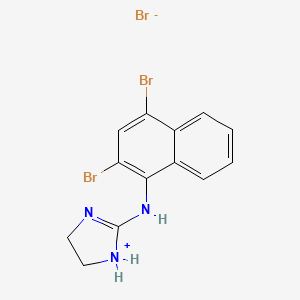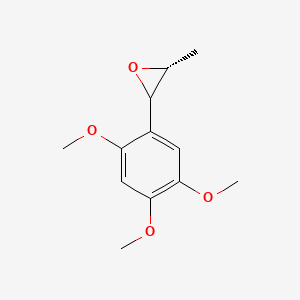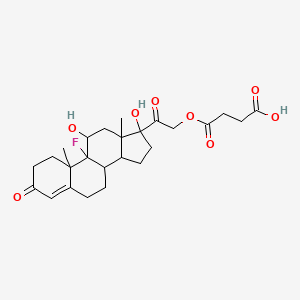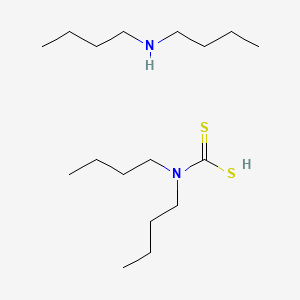
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide is a chemical compound with the molecular formula C13H11Br3N2 It is a derivative of naphthylamine and imidazoline, characterized by the presence of bromine atoms at specific positions on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide typically involves the bromination of 1-naphthylamine followed by the formation of the imidazoline ring. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions. The subsequent formation of the imidazoline ring can be achieved through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the imidazoline ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dehalogenated or reduced imidazoline compounds.
Applications De Recherche Scientifique
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research is ongoing to explore its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide involves its interaction with specific molecular targets. The bromine atoms and the imidazoline ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-1-naphthylamine: A precursor in the synthesis of the target compound, sharing similar bromination patterns.
1-Naphthylamine: Lacks the bromine atoms and imidazoline ring, making it less reactive in certain contexts.
2,3-Diaminonaphthalene: Contains amino groups instead of bromine, leading to different reactivity and applications.
Uniqueness
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide is unique due to the presence of both bromine atoms and the imidazoline ring, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
102280-44-4 |
|---|---|
Formule moléculaire |
C13H12Br3N3 |
Poids moléculaire |
449.97 g/mol |
Nom IUPAC |
N-(2,4-dibromonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;bromide |
InChI |
InChI=1S/C13H11Br2N3.BrH/c14-10-7-11(15)12(18-13-16-5-6-17-13)9-4-2-1-3-8(9)10;/h1-4,7H,5-6H2,(H2,16,17,18);1H |
Clé InChI |
AUSNBFLAMMDMQX-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C([NH2+]1)NC2=C(C=C(C3=CC=CC=C32)Br)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)



